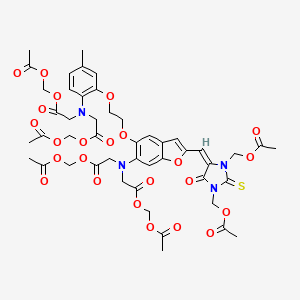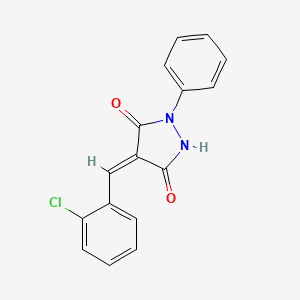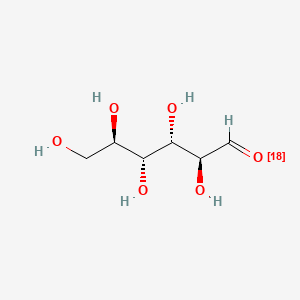
D-Mannose-18O-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-18O-1: is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is widely found in nature as a component of mannan, a polysaccharide. It is known for its low-calorie and non-toxic properties, making it a popular choice in various industries, including food, medicine, cosmetics, and food additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-mannose can be synthesized through the isomerization of D-fructose using D-mannose isomerase.
Biological Production: Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for the production of D-mannose.
Industrial Production Methods:
Extraction from Plants: D-mannose can be extracted from plant sources such as palm kernel through acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.
Chemical Synthesis: Industrial production often involves the chemical synthesis of D-mannose from D-fructose using isomerization reactions catalyzed by specific enzymes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-mannose can undergo oxidation reactions to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Thiols and azides are used in thiol-ene and Huisgen click reactions, respectively.
Major Products:
D-mannonic acid: from oxidation.
D-mannitol: from reduction.
Polyhydroxyl sulfides and triazoles: from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
- D-mannose is used as a starting material for the synthesis of various compounds, including immunostimulatory agents, anti-tumor agents, and vitamins .
Biology:
- D-mannose plays a role in cellular communication and adhesion, protein structure conformations, and membrane structure .
Medicine:
- D-mannose is used in the treatment of urinary tract infections by inhibiting bacterial adhesion to the urothelium .
- It is also explored for its potential in managing diabetes, obesity, lung disease, and autoimmune diseases .
Industry:
Mécanisme D'action
D-mannose exerts its effects primarily through competitive inhibition of bacterial adhesion. It saturates the lectins on the fimbriae of bacteria, preventing them from adhering to the cells lining the urinary tract. This competitive inhibition reduces bacterial colonization and helps flush out the pathogens through urination . Additionally, D-mannose is involved in various metabolic pathways and cellular processes due to its structural similarity to glucose .
Comparaison Avec Des Composés Similaires
D-glucose: A common monosaccharide used mainly for providing energy.
D-fructose: Another common monosaccharide with similar properties to D-glucose.
D-tagatose: A low-calorie functional sweetener with anti-diabetic and anti-obesity effects.
D-allulose: Known for its anti-hyperlipidemic and anti-inflammatory effects.
Uniqueness of D-Mannose:
- Unlike D-glucose and D-fructose, D-mannose has unique applications in the treatment of urinary tract infections due to its ability to inhibit bacterial adhesion .
- D-mannose also exhibits several health benefits, such as promoting insulin secretion and aiding in the treatment of phosphomannose isomerase deficiency .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2 |
Clé InChI |
GZCGUPFRVQAUEE-PDWQNIEOSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=[18O])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


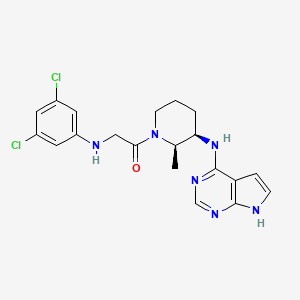
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)


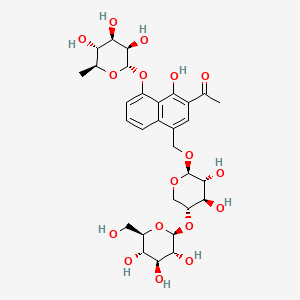
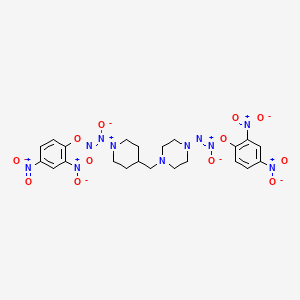
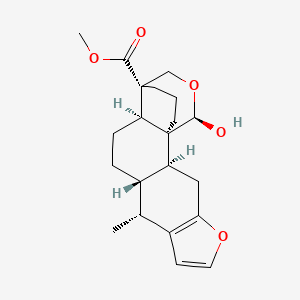
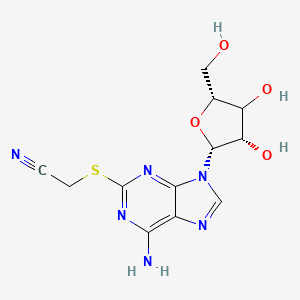
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
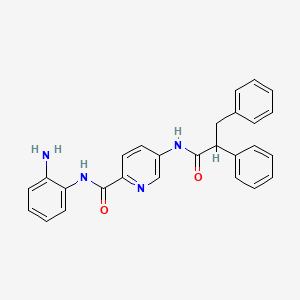
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
